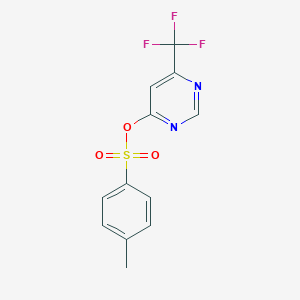

6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

[6-(trifluoromethyl)pyrimidin-4-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3S/c1-8-2-4-9(5-3-8)21(18,19)20-11-6-10(12(13,14)15)16-7-17-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJFIMVFMUUYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC=NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of a base such as cesium carbonate. The reaction is carried out at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antifungal and insecticidal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals and agrochemicals. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethyl)pyrimidine derivatives: These compounds share the trifluoromethyl group and pyrimidine ring but differ in their substituents.

Trifluoromethylbenzenesulfonates: These compounds have a similar sulfonate group but lack the pyrimidine ring.

Uniqueness

6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate is unique due to the combination of its trifluoromethyl group, pyrimidine ring, and methylbenzenesulfonate group. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Biological Activity

6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate (CAS No. 1936634-74-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H9F3N2O3S, with a molecular weight of 318.27 g/mol. The structure features a pyrimidine ring substituted with a trifluoromethyl group and a sulfonate moiety, which may contribute to its biological activity.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, pyrimidine derivatives have shown effectiveness against various strains of influenza, including Oseltamivir-sensitive and resistant variants. Notably, one study reported an IC50 value of 27.4 nM against viral replication, highlighting the potential for this class of compounds in antiviral therapy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that related pyrimidine derivatives can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of 0.126 μM . Additionally, these compounds demonstrated selective toxicity, exhibiting significantly lower effects on non-cancerous cells (MCF10A), suggesting a favorable therapeutic window.

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 0.126 | High |

| Control (5-Fluorouracil) | MDA-MB-231 | 11.73 | Low |

The proposed mechanism of action for the biological activity of this compound includes inhibition of key enzymes involved in cell proliferation and viral replication. For example, structural modifications at the pyrimidine ring have been shown to enhance binding affinity to target proteins involved in these processes .

Study on Antiviral Efficacy

In a study assessing the antiviral efficacy of pyrimidine-based compounds, a derivative with structural similarities to this compound demonstrated rapid bactericidal activity against Mycobacterium tuberculosis, achieving a log kill in less than 24 hours . This suggests potential applications in treating bacterial infections alongside its antiviral properties.

Safety Profile Assessment

A subacute toxicity study conducted on healthy mice revealed that oral administration of related pyrimidine compounds at high doses (40 mg/kg) did not result in significant adverse effects, indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonation reactions. For example, coupling reactions between pyrimidine intermediates and sulfonate esters are performed under basic conditions (e.g., cesium carbonate in polar aprotic solvents like acetonitrile or DMF) at elevated temperatures (50–80°C). Purification often involves reverse-phase HPLC or C18 column chromatography with mobile phases like MeCN/water (0.1% formic acid) .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- LCMS : Confirms molecular weight (e.g., observed m/z 727 [M+H]⁺ in one synthesis step) .

- HPLC : Assesses purity (retention times ~1.27–1.62 minutes under SMD-TFA05 conditions). Mobile phases often include MeCN/water with acidic modifiers .

- X-ray crystallography : Resolves structural ambiguities using SHELX programs (e.g., SHELXL for refinement) .

Q. How stable is this compound under different conditions?

- Methodological Answer : Sulfonate esters are sensitive to hydrolysis, particularly under basic conditions. Stability tests should monitor degradation via HPLC in solvents like DMF or acetonitrile. For long-term storage, anhydrous conditions and temperatures below –20°C are recommended .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer : Key variables include:

- Solvent choice : DMF enhances reactivity at 80°C but may increase side reactions; acetonitrile is preferred for milder conditions .

- Catalysts : Tetrabutylammonium iodide improves nucleophilic substitution efficiency .

- Stoichiometry : Excess reagents (e.g., 1-bromo-2-methoxyethane at 2:1 molar ratio) drive reactions to completion .

- Example : A 31% yield in one step was improved to 83% by optimizing cesium carbonate concentration and reaction time .

Q. How to resolve structural ambiguities using X-ray crystallography?

- Methodological Answer :

- Crystal growth : Use slow evaporation in solvents like acetonitrile/water mixtures.

- Data refinement : Apply SHELXL for small-molecule refinement. Challenges include low electron density for trifluoromethyl groups; iterative refinement and Twinning analysis in SHELX are critical .

Q. How to address contradictory LCMS/HPLC data?

- Methodological Answer :

- Co-eluting impurities : Adjust mobile phase gradients (e.g., increase MeCN ratio) or switch to orthogonal columns (e.g., YMC-Actus Triart C18) .

- Ion suppression in LCMS : Add formic acid (0.1%) to enhance ionization efficiency .

Q. How to design bioactivity studies based on structural analogs?

- Methodological Answer :

- Target selection : Analogous compounds (e.g., spiro[3.5]non-8-ene derivatives) show activity against kinases or receptors. Use in vitro assays (e.g., enzyme inhibition) to validate targets .

- SAR studies : Modify the pyrimidine core or sulfonate group to assess impact on binding affinity .

Q. What mechanisms govern hydrolysis of the sulfonate ester?

- Methodological Answer :

- Kinetic studies : Monitor hydrolysis rates via HPLC under varying pH (acidic vs. basic). The trifluoromethyl group’s electron-withdrawing effect accelerates hydrolysis in basic media .

- Isotope labeling : Use deuterated solvents (D₂O) to trace proton exchange during degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.